
(E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acrylamide and Furan Compounds Mitigation in Food
Research has identified acrylamide and furanic compounds, including furan and 5-hydroxymethylfurfural (HMF), as toxic substances formed in heat-treated commercial foods. Strategies to mitigate these compounds involve preventive measures like using asparaginase and thermal input reduction and removal interventions such as vacuum treatment to extract already formed compounds from the finished product (Anese et al., 2013).
SARS Coronavirus Helicase Inhibition
A novel chemical compound closely related to the one has demonstrated the ability to suppress the enzymatic activities of SARS coronavirus helicase. This inhibition could make the compound a potential candidate for developing treatments against SARS coronavirus (Lee et al., 2017).
Stereoselective Synthesis of Derivatives
The compound's structural motifs have been utilized in stereoselective synthesis processes. For example, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a template for synthesizing hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, indicating its utility in constructing complex molecular architectures (Masesane & Steel, 2004).
Enantioselective Reduction by Fungi
Enantioselective ene-reduction of a similar compound, E-2-cyano-3-(furan-2-yl) acrylamide, was achieved using marine and terrestrial fungi. This process highlights the compound's potential in green chemistry applications, providing a sustainable method to produce chiral molecules (Jimenez et al., 2019).
Fluorescence Binding with Bovine Serum Albumin
Derivatives of p-hydroxycinnamic acid, structurally related to the compound , have been synthesized and studied for their interactions with bovine serum albumin (BSA). This research suggests potential bioactive roles of similar compounds in biological systems (Meng et al., 2012).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-17-9-11-22(12-10-17)20(25)14-15-3-5-16(6-4-15)21-19(24)8-7-18-2-1-13-26-18/h1-8,13,17,23H,9-12,14H2,(H,21,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNUCJLLOFVPIN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

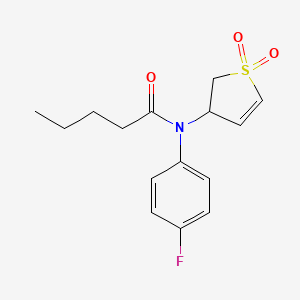
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2577998.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
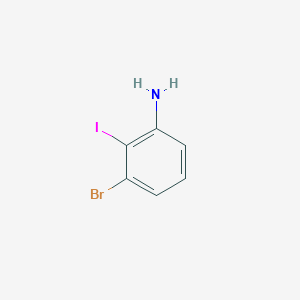

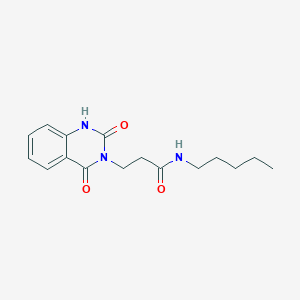
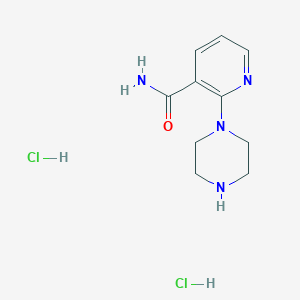
![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)
amine](/img/structure/B2578010.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
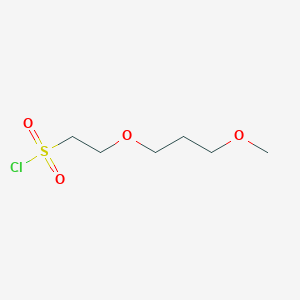
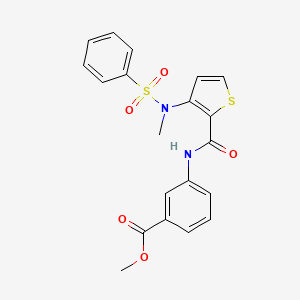
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)